Benzene-1,4-diamine;perchloric acid

Description

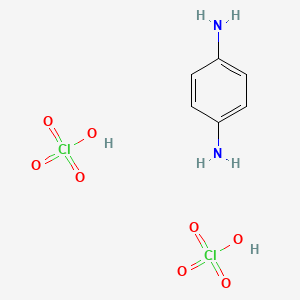

Benzene-1,4-diamine (C₆H₈N₂), also known as para-phenylenediamine (PPD), is an aromatic diamine with two amine groups in the para positions. When combined with perchloric acid (HClO₄), it forms a diperchlorate salt, likely structured as (C₆H₁₀N₂)·2ClO₄⁻, analogous to the synthesis of butane-1,4-diammonium diperchlorate in . This compound is hypothesized to exhibit high thermal stability and ionic character due to the strong acidity of HClO₄ and the basicity of the diamine.

Properties

CAS No. |

24827-80-3 |

|---|---|

Molecular Formula |

C6H10Cl2N2O8 |

Molecular Weight |

309.06 g/mol |

IUPAC Name |

benzene-1,4-diamine;perchloric acid |

InChI |

InChI=1S/C6H8N2.2ClHO4/c7-5-1-2-6(8)4-3-5;2*2-1(3,4)5/h1-4H,7-8H2;2*(H,2,3,4,5) |

InChI Key |

HDQWABDQARKJRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Nitrobenzene Derivatives: Benzene-1,4-diamine can be synthesized by the reduction of 1,4-dinitrobenzene using reducing agents such as iron powder in acidic medium.

Hydrogenation: Another method involves the hydrogenation of 1,4-dinitrobenzene in the presence of a catalyst like palladium on carbon.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, benzene-1,4-diamine is produced by catalytic hydrogenation of 1,4-dinitrobenzene.

Reduction with Iron Powder: This method involves the reduction of 1,4-dinitrobenzene using iron powder in an acidic medium, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Substituted benzene derivatives.

Scientific Research Applications

Chemistry:

Dye Synthesis: Benzene-1,4-diamine is used as an intermediate in the synthesis of azo dyes and other colorants.

Polymer Production: It is a precursor for the production of high-performance polymers such as Kevlar.

Biology and Medicine:

Hair Dyes: The compound is a key ingredient in oxidative hair dyes due to its ability to impart long-lasting color.

Research on Detoxification Mechanisms: Studies have investigated the detoxification pathways of benzene-1,4-diamine derivatives in human skin cells.

Industry:

Rubber Industry: Used as an antioxidant in the rubber industry to prevent degradation.

Photographic Chemicals: Employed in the production of photographic developers.

Mechanism of Action

Molecular Targets and Pathways:

Oxidative Hair Dyes: In hair dyes, benzene-1,4-diamine undergoes oxidation to form colored compounds that bind to the hair shaft, providing long-lasting color.

Detoxification: The compound is metabolized by enzymes such as N-acetyltransferase-1 (NAT-1) in human skin cells, leading to the formation of less toxic metabolites.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Benzene-1,4-diamine;perchloric acid with structurally related compounds:

*Hypothetical structure inferred from analogous synthesis in .

Application-Specific Performance

- Polymers : Unmodified PPD is preferred for Kevlar due to its rigid backbone. Substituted derivatives (e.g., N1-(4-Chlorophenyl)-PPD) disrupt crystallinity, reducing tensile strength .

- Dyes : 2-Chloro-PPD forms more stable azo bonds than PPD, improving dye fastness but increasing toxicity risks .

- Pharmaceuticals : Trifluoromethyl-PPD derivatives exhibit enhanced lipophilicity, improving blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.